

Enalapril's Transformation: A Technical Guide to Diketopiperazine Formation

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Compound of Interest

Compound Name: *Enalapril Diketopiperazine*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the degradation pathway of enalapril to its diketopiperazine derivative, a critical aspect in the stability and formulation of this widely used angiotensin-converting enzyme (ACE) inhibitor. Understanding the kinetics, influencing factors, and analytical methodologies is paramount for ensuring the safety, efficacy, and quality of enalapril-containing pharmaceutical products.

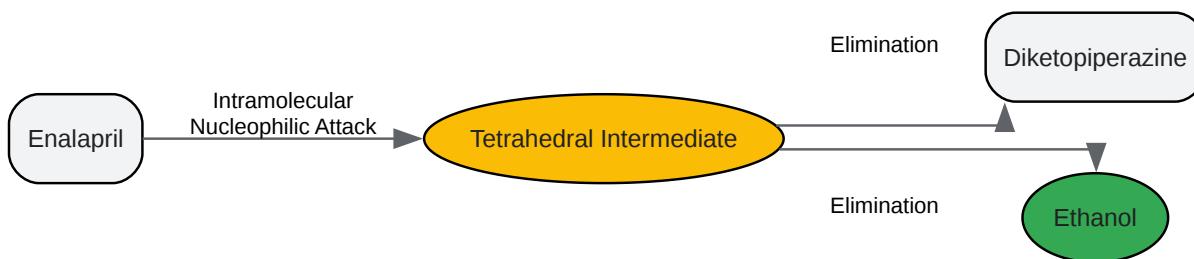
The Degradation Pathway: From Enalapril to Diketopiperazine

Enalapril, a prodrug, is susceptible to two primary degradation pathways: hydrolysis to its active metabolite, enalaprilat, and an intramolecular cyclization to form a diketopiperazine (DKP) derivative.^{[1][2][3]} The formation of DKP is a significant concern in pharmaceutical formulations as it represents a loss of the active pharmaceutical ingredient (API) and introduces an impurity that must be monitored and controlled.

The conversion to DKP is primarily driven by factors such as pH, temperature, and the presence of certain excipients.^{[2][4]} In aqueous solutions, the degradation pathway is highly pH-dependent. Acidic conditions (pH below 5) favor the intramolecular cyclization to form DKP, while alkaline conditions promote the hydrolysis of the ethyl ester to yield enalaprilat.^[2]

Mechanism of Intramolecular Cyclization

The formation of the diketopiperazine from enalapril is a result of an intramolecular aminolysis reaction. The process involves the nucleophilic attack of the secondary amine of the proline ring on the carbonyl carbon of the adjacent alanine residue. This is followed by the elimination of ethanol, leading to the formation of the cyclic dipeptide structure of diketopiperazine. This reaction is particularly relevant in the solid state and under acidic conditions in solution.



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Figure 1: Simplified pathway of Enalapril to Diketopiperazine.

Quantitative Analysis of Degradation Kinetics

The degradation of enalapril to diketopiperazine generally follows first-order kinetics.^[2] The rate of this degradation is significantly influenced by the surrounding environment.

Summary of Kinetic Data

The following table summarizes the degradation rate constants (k) and the time for 10% degradation (t₉₀) of enalapril under various hydrolytic conditions.

Stress Condition	Temperature (°C)	Degradation Rate Constant (k)	t ₉₀	Primary Degradation Products	Reference
0.1 N HCl	80	0.0090 h ⁻¹	11.73 h	Enalaprilat, Diketopiperazine (major)	[2]
Water	80	0.0018 h ⁻¹	57.20 h	Enalaprilat, Diketopiperazine	[2]
0.1 N NaOH	60	0.0914 min ⁻¹	1.15 min	Enalaprilat	[2]

Activation Energy

The solid-state reaction of enalapril maleate to undergo intramolecular cyclization and form DKP has a determined activation energy of approximately 141.2 ± 0.7 kJ/mol. However, this can be significantly reduced in the presence of certain excipients like Eudragit E, which can lower the activation energy to 86.7 ± 0.8 kJ/mol, thereby accelerating the degradation.[\[5\]](#)

Experimental Protocols

Accurate monitoring of enalapril and its degradation products is crucial. The following are detailed methodologies for key experiments.

Preparation of Diketopiperazine (DKP) Reference Standard

A reference standard for DKP is essential for accurate quantification in stability studies.

Protocol:

- Carefully place approximately 20 mg of USP Enalapril Maleate Reference Standard in a 100-mL beaker, forming a mound at the bottom.
- Heat the beaker in an oven at 150°C for about 4 hours.

- Allow the beaker to cool to room temperature.
- Add 50 mL of acetonitrile to the cooled residue in the beaker.
- Use sonication for several minutes to dissolve the material.
- The resulting solution will typically contain between 0.2 mg/mL and 0.4 mg/mL of **enalapril diketopiperazine**. This solution can be used to identify the DKP peak in chromatographic analyses.

Stability-Indicating HPLC-UV Method

This method is suitable for the simultaneous determination of enalapril and its degradation products, enalaprilat and diketopiperazine.[6][7]

Chromatographic Conditions:

- Column: C18, 100 x 4.6 mm, 3.5 μ m particle size.[6]
- Mobile Phase: A mixture of ethanol and phosphate buffer (pH 2.2) in a 30:70 (v/v) ratio.[6]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 215 nm.[3]
- Column Temperature: 50°C.
- Injection Volume: 20 μ L.

Preparation of Solutions:

- Phosphate Buffer (pH 2.2): Prepare a suitable phosphate buffer and adjust the pH to 2.2 using phosphoric acid.
- Standard Solution: Prepare a stock solution of USP Enalapril Maleate Reference Standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 140–260 μ g/mL).[6]

- **Sample Solution:** For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of enalapril maleate and dissolve it in a known volume of mobile phase. Filter the solution before injection.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Forced Degradation Studies

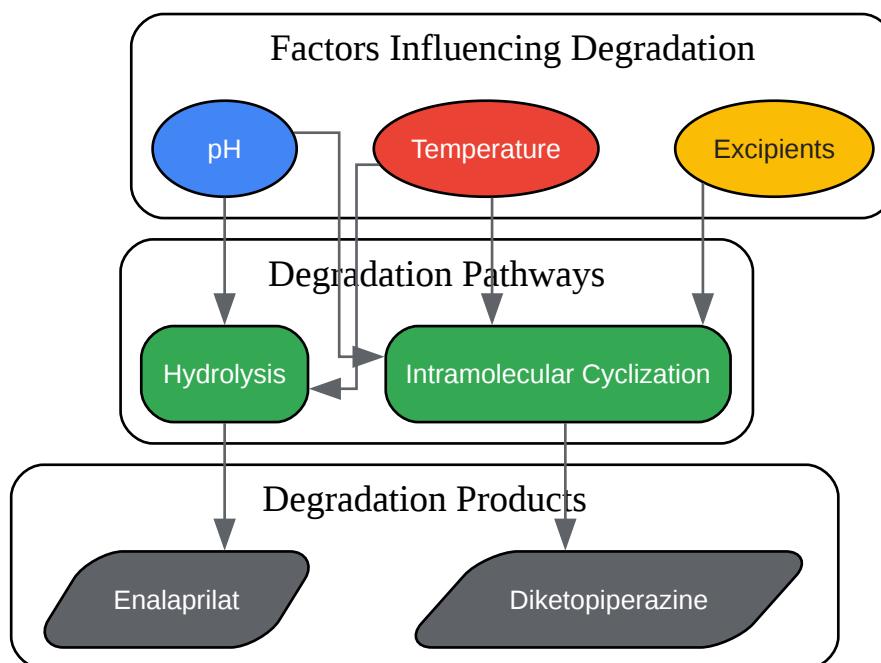
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

Summary of Forced Degradation Conditions and Results

Stress Condition	Conditions	Major Degradation Products Observed	Reference
Acid Hydrolysis	0.1 N HCl at 80°C	Enalaprilat, Diketopiperazine (maximum formation)	[1]
Neutral Hydrolysis	Water at 80°C	Enalaprilat, Diketopiperazine	[1]
Alkaline Hydrolysis	0.1 N NaOH at 80°C	Enalaprilat	[1]
Oxidative Degradation	3% H ₂ O ₂ at room temperature	Stable	[2]
Photolytic Degradation	Exposure to UV and visible light for 7 days (in solution)	Slight degradation to Enalaprilat	[2]
Thermal Degradation (Solid State)	70°C	Stable	[2]

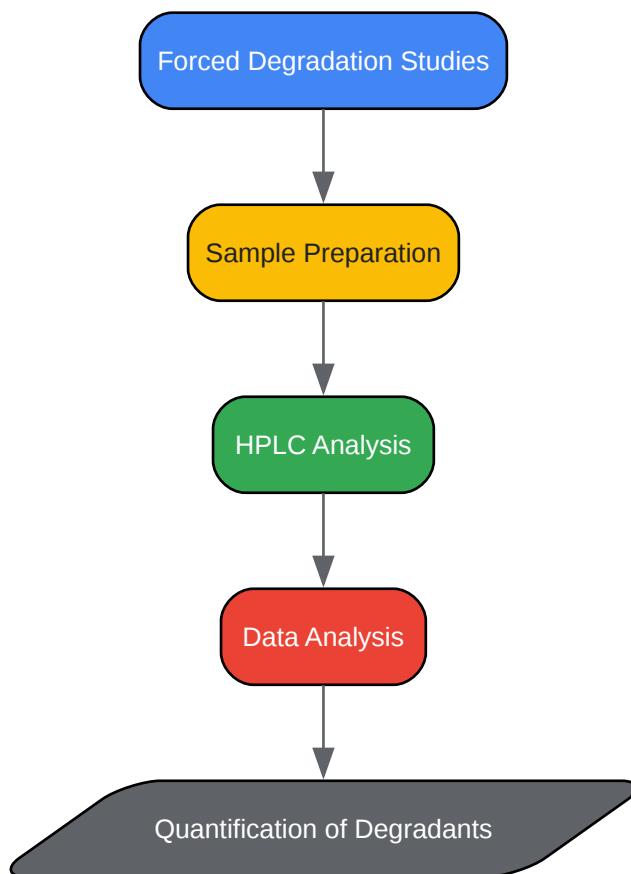
Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in enalapril degradation and a typical experimental workflow for its analysis.



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Figure 2: Factors influencing Enalapril degradation pathways.



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